amine dihydrochloride](/img/structure/B13454921.png)
[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 1-ethyl-3,5-dimethyl-1H-pyrazole, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically hydrochloric acid.
Procedure: The starting materials are mixed and heated under reflux. The reaction mixture is then cooled, and the product is precipitated out as the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties . The compound’s structure allows for modifications that can enhance its biological activity.
Industry
In the industrial sector, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride is used in the synthesis of agrochemicals and dyes. Its reactivity makes it a valuable intermediate in the production of various functional materials .
Mécanisme D'action
The mechanism of action of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is facilitated by the pyrazole ring, which can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-3,5-dimethyl-1H-pyrazole: The parent compound without the methylamine group.
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative.
1-methyl-3,5-dimethyl-1H-pyrazole: Another methyl-substituted pyrazole.
Uniqueness
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride is unique due to the presence of both the ethyl and methylamine groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H19Cl2N3 |
|---|---|
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H17N3.2ClH/c1-5-12-8(3)9(6-10-4)7(2)11-12;;/h10H,5-6H2,1-4H3;2*1H |
Clé InChI |
GHSBMYBPDYKJIB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)CNC)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B13454840.png)
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
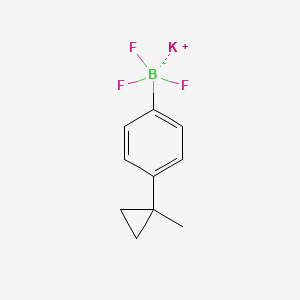
amino}phenyl)propanoic acid](/img/structure/B13454869.png)
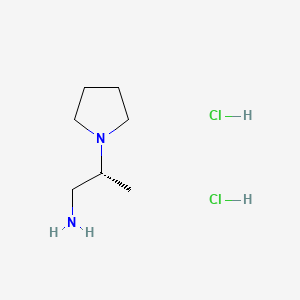
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)
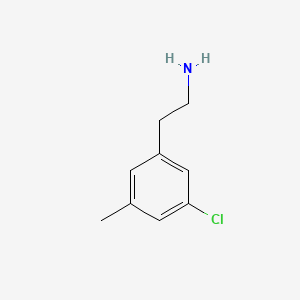

![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)
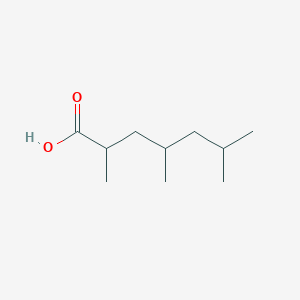
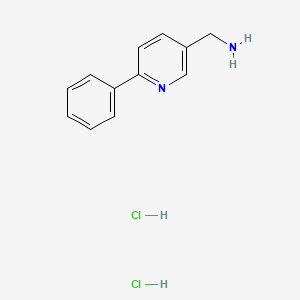

![[5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454906.png)
![2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13454917.png)
